N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
Description
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and an oxalamide linker. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-4-2-3-15(11-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-5-7-14(22)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMRPLNENBTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities. They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics. This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. Inhibition of these enzymes can affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems.
Result of Action
Compounds with similar structures have been reported to exhibit significant anti-inflammatory and analgesic activities. They have also been reported to exhibit cytotoxic activities, with potent IC50 values against certain cell lines.
Action Environment
The synthesis of compounds with similar structures often involves specific reaction conditions These conditions can potentially influence the compound’s action and stability
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound known for its diverse biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group, which contribute to its pharmacological potential. Recent studies highlight its possible applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 457.91 g/mol. Its structure includes multiple nitrogen atoms within heterocyclic rings, indicating its classification as a triazole derivative. The presence of the thiazole and triazole moieties is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities due to their ability to interact with various biological targets.
Target Enzymes
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. By blocking these enzymes, it may reduce inflammation and associated pain.
- Indoleamine 2,3-Dioxygenase (IDO1) : Similar azole compounds have been identified as IDO1 inhibitors, which play a crucial role in immune regulation and cancer progression .
Biological Activities
The biological activities of this compound can be summarized as follows:
Research Findings and Case Studies
Recent studies have investigated the synthesis and biological evaluation of related compounds:
- Synthesis Methods : Efficient synthetic routes have been developed for creating thiazolo[3,2-b][1,2,4]triazole derivatives. These methods often utilize green chemistry principles to enhance yield and reduce environmental impact .
- Pharmacological Evaluation : In vitro studies demonstrated that derivatives of this compound exhibit significant inhibition of cancer cell proliferation and migration. For example, a study reported that certain thiazolo-triazole compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
- Comparative Studies : A comparative analysis of various triazole derivatives revealed that those with similar structural motifs to this compound showed enhanced bioactivity against several cancer cell lines compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-methoxyphenyl group likely enhances solubility compared to the 3-chloro-4-methylphenyl analog , as methoxy groups are less hydrophobic than chloro or methyl groups.
- The 3,4-dimethoxyphenyl analog has a higher molecular weight (485.9 vs. 474.4 in ) due to additional oxygen atoms, which may affect membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
